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Compound of Interest

Compound Name: VUAA1

Cat. No.: B2883768 Get Quote

This technical guide provides a comprehensive overview of VUAA1, a pivotal molecule in the

study of insect olfaction. It covers the discovery, a representative synthesis, mechanism of

action, and the experimental protocols used for its characterization, tailored for researchers,

scientists, and drug development professionals.

Discovery and Background
VUAA1, with the IUPAC name N-(4-ethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-

yl]sulfanyl}acetamide, was identified at Vanderbilt University as a potent, non-naturally

occurring agonist of the insect Odorant receptor co-receptor (Orco).[1] Orco is a highly

conserved ion channel subunit that is essential for the function of the vast majority of insect

odorant receptors (ORs).[2] Unlike conventional ORs that bind specific odorants, Orco forms a

heteromeric complex with them, acting as a non-specific cation channel. The discovery of

VUAA1 provided an invaluable chemical tool to directly activate Orco-containing channels,

enabling detailed study of their function and highlighting a novel target for developing new

classes of insect repellents and population control agents.[1]

Quantitative Data Presentation
The activity of VUAA1 has been quantified in various heterologous expression systems. The

following table summarizes key activity data, primarily focusing on the half-maximal effective

concentration (EC₅₀) required to activate Orco channels from different insect species and

specific mutants.
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Target
Organism/R
eceptor

Experiment
al System

Assay Type Parameter Value Reference

Drosophila

melanogaster

(Wild-Type

Orco)

HEK293

Cells

Calcium

Influx (Fluo-4)
LogEC₅₀ -4.33 ± 0.03 [2][3]

Drosophila

melanogaster

(Wild-Type

Orco)

HEK293

Cells

Calcium

Influx (Fluo-4)
EC₅₀ ~46.8 µM [2][3]

Drosophila

melanogaster

(D466E

Mutant Orco)

HEK293

Cells

Calcium

Influx (Fluo-4)
LogEC₅₀ -4.67 ± 0.08 [2][3]

Drosophila

melanogaster

(D466E

Mutant Orco)

HEK293

Cells

Calcium

Influx (Fluo-4)
EC₅₀ ~21.4 µM [2][3]

Drosophila

melanogaster

(D466N

Mutant Orco)

HEK293

Cells

Calcium

Influx (Fluo-4)
LogEC₅₀ -4.07 ± 0.05 [2][3]

Drosophila

melanogaster

(D466N

Mutant Orco)

HEK293

Cells

Calcium

Influx (Fluo-4)
EC₅₀ ~85.1 µM [2][3]

Cydia

pomonella

(Wild-Type

Orco)

HEK293A

Cells

Calcium

Influx
EC₅₀

~157.1 ± 3.58

µM
[4]

Cydia

pomonella

HEK293A

Cells

Calcium

Influx

EC₅₀ ~261.8 ±

165.6 µM

[4]
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(Q417H

Mutant Orco)

Note: EC₅₀ values were calculated from the provided LogEC₅₀ values where necessary.

Representative Synthesis of VUAA1
While the specific, detailed synthetic route for VUAA1's initial discovery is not publicly detailed,

a plausible synthesis can be constructed based on established methods for creating

substituted 4H-1,2,4-triazole-3-thiol derivatives. The following protocol is a representative

pathway.

Step 1: Synthesis of 4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol This core intermediate can

be synthesized by first reacting nicotinoyl chloride with ethylhydrazine to form an N-

ethylnicotinohydrazide. This product is then reacted with potassium thiocyanate in a basic

medium, followed by cyclization upon heating to form the triazole-thiol ring.

Step 2: Synthesis of 2-chloro-N-(4-ethylphenyl)acetamide 4-ethylaniline is reacted with 2-

chloroacetyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an

aprotic solvent like dichloromethane to yield the N-substituted chloroacetamide.

Step 3: Final Coupling Reaction The triazole-thiol from Step 1 is deprotonated with a base such

as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF). The resulting

thiolate is then reacted with the 2-chloro-N-(4-ethylphenyl)acetamide from Step 2 via an S-

alkylation reaction to yield the final product, VUAA1. The product would then be purified using

standard techniques like column chromatography.

Experimental Protocols & Methodologies
The characterization of VUAA1 relies on robust cellular and electrophysiological assays. The

discovery itself was likely the result of a high-throughput screening campaign.

The discovery of VUAA1 likely followed a logical workflow designed to identify novel Orco

modulators from a large chemical library.
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Assay Preparation

Primary Screen

Hit Validation & Characterization

Prepare HEK293 cells stably
expressing insect Orco

Plate cells in 384-well format
and load with Ca2+-sensitive dye

(e.g., Fluo-4 AM)

High-Throughput Screen (HTS)
of small molecule library using

a fluorescence plate reader (e.g., FDSS)

Identify 'Hits': Compounds causing
a significant increase in intracellular Ca2+

Dose-Response Analysis:
Determine EC50 values of confirmed hits

Electrophysiology:
Characterize channel properties using

whole-cell patch clamp
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Neuronal Membrane

VUAA1

Orco Channel
(Homomeric or Heteromeric)

 Binds &
 Activates

Cation Influx
(Ca²⁺, Na⁺, K⁺)

 Opens Pore

Membrane Depolarization

Action Potential Firing

Signal to Antennal Lobe

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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